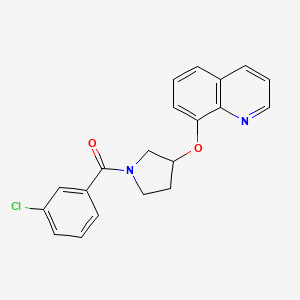

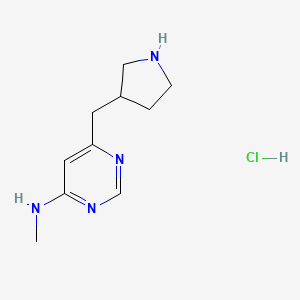

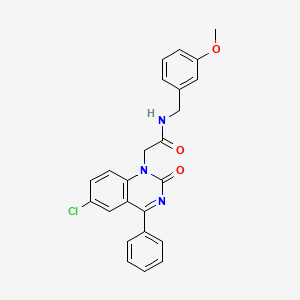

N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is a chemical compound . It’s a part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. One method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which react with aminopyrimidines to afford the desired ethyl carboxylates . Another method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product .Molecular Structure Analysis

The molecular formula of “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is C10H17ClN4 . The structure is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Pyridopyrimidines, including “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride”, can undergo various chemical reactions. For instance, they can react with thione and amide groups, undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is 228.72 .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Cancer Treatment

The pyridopyrimidine moiety, to which N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride belongs, has been studied for its therapeutic potential in cancer treatment. Compounds like palbociclib, which contain this structure, have been developed for breast cancer therapy . The compound’s ability to interfere with cell cycle progression makes it a candidate for anti-cancer drugs.

Anti-Inflammatory Applications

Research has identified derivatives of pyrimidine, such as 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, as inhibitors of NF-κB and AP-1. These derivatives have shown promise in reducing levels of pro-inflammatory cytokines like IL-2 and IL-8, suggesting potential anti-inflammatory applications .

Antimicrobial and Antifungal Properties

Pyrimidine derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Cardiovascular Therapeutics

The structural diversity of pyrimidine derivatives allows for their application in cardiovascular diseases. They have been used to develop cardiovascular agents and antihypertensive drugs, addressing a significant area of medical need .

Antidiabetic Effects

Pyrimidine derivatives have been explored for their antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism, making them potential candidates for treating diabetes .

Neuroprotective Actions

Certain pyrimidine derivatives have shown vascular relaxation effects on the ocular ciliary artery and neuroprotection for retinal ganglion cells. This suggests a role in the treatment of diseases affecting the nervous system, including neurodegenerative disorders .

Antiviral Activity

The pyrimidine scaffold is also present in anti-HIV drugs. Its ability to inhibit viral replication makes it a key component in the fight against HIV and other viral infections .

Role in Leukemia Treatment

Pyrimidine-based drugs such as imatinib, dasatinib, and nilotinib are well-established treatments for leukemia. They modulate myeloid leukemia by targeting specific pathways involved in the proliferation of cancerous cells .

Wirkmechanismus

While the specific mechanism of action for “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is not mentioned in the search results, pyridopyrimidines have been found to exhibit various biological activities. They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Zukünftige Richtungen

The future directions for “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” and similar compounds could involve further exploration of their therapeutic potential. Given their wide range of biological activities, these compounds could be used in the development of new therapies for various diseases .

Eigenschaften

IUPAC Name |

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRTUTRSOUFYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)CC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)

![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)